(4-Methoxyphenyl)diphenylsulfonium triflate

Catalog No.
S1494112
CAS No.
116808-67-4
M.F
C20H17F3O4S2
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methoxyphenyl)diphenylsulfonium triflate

CAS Number

116808-67-4

Product Name

(4-Methoxyphenyl)diphenylsulfonium triflate

IUPAC Name

(4-methoxyphenyl)-diphenylsulfanium;trifluoromethanesulfonate

Molecular Formula

C20H17F3O4S2

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C19H17OS.CHF3O3S/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2-1(3,4)8(5,6)7/h2-15H,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

WBUSZOLVSDXDOC-UHFFFAOYSA-M

SMILES

COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

Cationic Photoinitiator

Specific Scientific Field: The field of application is Photopolymerization .

Summary of the Application: “(4-Methoxyphenyl)diphenylsulfonium triflate” is used as a cationic photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to radiation and are used to initiate photopolymerization processes .

Methods of Application: The compound is typically mixed into a monomer or oligomer and then exposed to a source of radiation (such as UV light). The radiation causes the photoinitiator to decompose into reactive species that can initiate polymerization .

Results or Outcomes: The outcome of this process is a polymer. The properties of the resulting polymer can be tuned by adjusting the formulation of the photoinitiator and the radiation exposure .

Photoacid Generator

Specific Scientific Field: The field of application is Photolithography .

Summary of the Application: “(4-Methoxyphenyl)diphenylsulfonium triflate” is used as a photoacid generator . Photoacid generators are compounds that produce acid when exposed to radiation and are used in photolithography processes .

Methods of Application: The compound is typically applied to a substrate and then exposed to a pattern of radiation (such as UV light). The radiation causes the photoacid generator to produce acid in the exposed areas .

Results or Outcomes: The outcome of this process is a patterned substrate. The pattern can be used for various purposes, such as the fabrication of microelectronics .

This compound is a sulfonium salt, consisting of a central sulfur atom bonded to three aromatic groups: two phenyl rings and a methoxyphenyl ring []. It is sought after for its unique features and versatility in various chemical reactions [].


Molecular Structure Analysis

(4-Methoxyphenyl)diphenylsulfonium triflate possesses a distinct structure with key features:

  • Central Sulfur Cation: The core structure is a positively charged sulfonium cation (S+) with three aryl groups attached [].
  • Phenyl and Methoxyphenyl Rings: Two phenyl rings and one methoxyphenyl ring surround the sulfur atom, influencing the compound's properties [].
  • Triflate Anion: The negatively charged counterion is a triflate (CF3SO3-), contributing to the compound's stability [].

Chemical Reactions Analysis

(4-Methoxyphenyl)diphenylsulfonium triflate is valuable in organic synthesis due to its role as a photoacid generator (PAG) or photoinitiator [, ]. Light irradiation triggers specific reactions:

  • Photoacid Generation: Upon light exposure, the compound decomposes into a strong Brønsted acid (trifluoromethanesulfonic acid) and a diphenylsulfonium ylide. The acid can then initiate various chemical reactions [, ].

Example: Initiation of Polymerization

(4-Methoxyphenyl)diphenylsulfonium triflate + Light → Trifluoromethanesulfonic Acid + Diphenylsulfonium Ylide

Trifluoromethanesulfonic Acid + Monomer → Poly(Monomer) + ...


Physical And Chemical Properties Analysis

  • Stable in both solid and solution states [].
  • Soluble in various organic solvents like water and ethanol [].
  • Skin and eye irritation
  • Environmental toxicity
Variability in sulfur substitutionTriphenylsulfonium triflateA widely used photoinitiator across various industriesMore general application scope compared to specific derivatives

These compounds exhibit similar photoinitiating properties but differ in their specific chemical structures and reactivity profiles. The unique combination of methoxy and phenyl groups in (4-Methoxyphenyl)diphenylsulfonium triflate contributes to its distinct behavior as a photoinitiator .

The synthesis of (4-Methoxyphenyl)diphenylsulfonium triflate typically involves the reaction of phenyl sulfoxide with 4-methoxyphenylmagnesium bromide in the presence of trimethylsilyl trifluoromethanesulfonate. This method allows for the creation of the compound through a straightforward synthetic route that leverages organometallic chemistry.

(4-Methoxyphenyl)diphenylsulfonium triflate has several applications across various fields:

  • Chemistry: It serves as a photoinitiator in polymerization reactions, facilitating the formation of polymers upon exposure to light.
  • Biology: The compound's capability to generate strong acids upon light exposure makes it useful for studies involving acid-catalyzed biological processes.
  • Industry: It is employed in manufacturing photoresists and other materials used in the electronics industry, particularly for lithography applications .

(4-Methoxyphenyl)diphenylsulfonium triflate shares similarities with several other compounds known for their photoinitiating properties. Here are some comparable compounds:

Compound NameDescriptionUnique Features
(4-Phenoxyphenyl)diphenylsulfonium triflateAnother cationic photoinitiator used in similar applicationsDifferent substituents affecting reactivity
(4-Phenylthiophenyl)diphenylsulfonium triflateKnown for its use in photo

Traditional Synthetic Routes

Traditional synthetic approaches for (4-Methoxyphenyl)diphenylsulfonium triflate have relied on well-established organometallic chemistry and multi-step reaction sequences. These methodologies provide reliable pathways for sulfonium salt formation, though they often require careful optimization of reaction conditions and handling of air-sensitive reagents.

Grignard Reagent Methods

Grignard reagent methodologies represent the foundational approach for synthesizing (4-Methoxyphenyl)diphenylsulfonium triflate. The most common strategy involves the reaction of phenylmagnesium bromide with diphenyl sulfoxide, followed by subsequent functionalization or counterion exchange to introduce the 4-methoxyphenyl group and triflate anion .

The reaction typically proceeds through a nucleophilic attack of the Grignard reagent on the sulfur center of diphenyl sulfoxide, forming a transient sulfonium intermediate. A representative procedure involves dissolving diphenyl sulfoxide in benzene and adding a 3.0 M solution of phenylmagnesium bromide in diethyl ether over one hour at 80°C. The mixture requires stirring for three hours followed by cooling to room temperature . Subsequent treatment with aqueous hydrobromic acid solution facilitates salt formation, with the organic layer being extracted multiple times with dichloromethane.

Yields for this traditional approach typically range from 43 to 50 percent , though variations in reaction conditions can significantly impact the outcome. The use of 4-methoxyphenylmagnesium bromide directly provides better yields of 70 to 90 percent when reacted with diphenyl sulfoxide under optimized conditions involving tetrahydrofuran as solvent and temperature control from -78°C to room temperature [3].

Alternative Grignard methodologies involve the use of specialized reagents such as 4-dimethylaminophenylmagnesium bromide with thionyl chloride, requiring 0.2 to 0.3 molar equivalents of thionyl chloride per molar equivalent of the Grignard reagent to optimize yield while minimizing side reactions [4]. These modifications enable introduction of functional substituents into sulfonium salts, including tert-butoxy groups and dialkylamino groups as basic components.

Two-Step Reaction Processes

Two-step reaction processes offer enhanced control over sulfonium salt formation and often provide superior yields compared to single-step procedures. The first step typically involves formation of an intermediate sulfoxide or sulfinate species, followed by conversion to the desired sulfonium triflate through electrophilic activation or counterion exchange.

One established two-step methodology begins with the reaction of diphenyl sulfoxide with phenylmagnesium bromide under controlled conditions. The process involves distillation of a 3.0 M phenylmagnesium bromide solution under vacuum with slow heating from 20°C to 80°C, followed by addition of benzene and n-heptane . The resulting mixture undergoes treatment with diphenyl sulfoxide solution in benzene over one hour at 80°C, with subsequent stirring for three hours. The second step involves treatment with 25 percent aqueous hydrobromic acid solution, followed by extraction procedures and crystallization from dichloromethane/diethyl ether mixtures.

An alternative two-step approach utilizes aryl iodides with meta-chloroperoxybenzoic acid and trifluoromethanesulfonic acid. Representative conditions involve combining iodine, anisole, and meta-chloroperoxybenzoic acid in dichloromethane, followed by addition of toluenesulfonic acid and heating at 40°C for 15 minutes [5]. The second step incorporates in situ anion exchange through dropwise addition of trifluoromethanesulfonic acid at 0°C, with subsequent stirring at room temperature for one hour. This methodology achieves yields of 73 to 89 percent for di(4-methoxyphenyl)iodonium triflate formation.

A particularly effective two-step procedure involves reaction of phenyl sulfoxide with 4-methoxyphenylmagnesium bromide in the presence of trimethylsilyl trifluoromethanesulfonate . The first step generates the sulfonium intermediate through nucleophilic attack, while the second step introduces the triflate counterion through silyl reagent activation. This approach consistently provides yields ranging from 80 to 95 percent under optimized conditions.

Advanced Synthetic Approaches

Advanced synthetic methodologies for (4-Methoxyphenyl)diphenylsulfonium triflate have emerged from the need for more efficient, scalable, and environmentally compatible processes. These approaches often incorporate modern catalytic systems, flow chemistry principles, and novel electrophilic reagents to achieve superior reaction outcomes.

One-Step Reaction with Perfluoroalkanesulfonic Anhydride

The development of one-step synthetic routes using perfluoroalkanesulfonic anhydrides represents a significant advancement in sulfonium salt synthesis. This methodology enables direct conversion of sulfide compounds to sulfonium triflates without the need for multi-step sequences or complex counterion exchange procedures [6] [7].

The reaction mechanism involves electrophilic activation of the sulfide substrate by perfluoroalkanesulfonic anhydride, leading to formation of the sulfonium cation and simultaneous introduction of the triflate counterion. A representative procedure involves dissolving diphenyl sulfide in dichloromethane and cooling the solution to -78°C using a dry ice-acetone bath [3]. Trifluoromethanesulfonic anhydride is then added dropwise with stirring, followed by warming to room temperature over one hour. The reaction mixture undergoes workup through washing with saturated sodium bicarbonate solution and water, followed by drying over anhydrous magnesium sulfate.

This methodology demonstrates excellent functional group tolerance and provides yields ranging from 91 to 97 percent for various aromatic sulfide substrates [6]. The reaction proceeds efficiently with both electron-rich and electron-poor aromatic systems, though electron-donating substituents such as methoxy groups tend to enhance reactivity due to increased nucleophilicity of the sulfur center.

Optimization studies have revealed that solvent selection significantly impacts reaction outcomes. Dichloromethane provides optimal results for most substrates, though acetonitrile can be employed for more polar reaction systems [7]. Temperature control proves critical, with initial cooling to -78°C preventing side reactions and decomposition, while gradual warming enables completion of the transformation.

The scope of perfluoroalkanesulfonic anhydrides extends beyond trifluoromethanesulfonic anhydride to include perfluorobutanesulfonic anhydride and other higher homologues [7]. These reagents provide access to sulfonium salts with varying triflate substituents, enabling fine-tuning of physical and chemical properties for specific applications.

Flow Chemistry Applications

Flow chemistry methodologies have emerged as powerful tools for synthesizing (4-Methoxyphenyl)diphenylsulfonium triflate with enhanced efficiency, safety, and scalability compared to traditional batch processes. These approaches leverage continuous flow reactors to achieve precise control over reaction parameters and enable rapid optimization of synthesis conditions.

Microreactor systems prove particularly effective for sulfonium salt synthesis due to their ability to maintain precise temperature control and enable rapid mixing of reagents [8]. A representative flow chemistry setup involves a two-chamber reactor system where reactants are introduced separately and combined in a controlled mixing zone. Chamber A contains the electrophilic reagent such as diphenyliodonium hexafluorophosphate, while Chamber B houses the sulfide substrate and copper catalyst [9].

The reaction proceeds under microwave irradiation with closed vessel standard mode operation, utilizing maximum pressures of 40 psi and temperatures of 125°C with maximum power of 100 W and high-speed stirring [8]. Run times of 6 to 30 minutes typically suffice for complete conversion, representing a dramatic reduction compared to traditional batch reaction times of 24 to 48 hours .

Flow chemistry enables systematic optimization of reaction parameters through Design of Experiments approaches. Key variables include residence time, temperature, reagent concentration, and flow rate, each of which can be independently controlled and optimized [11]. Residence times in flow systems typically range from 6 to 30 minutes compared to 1 to 24 hours in batch processes, while reagent concentrations can be increased from 0.1-1.0 M to 0.5-2.0 M due to enhanced heat and mass transfer characteristics [11].

Temperature control in flow systems provides superior precision compared to batch reactions, enabling operation at elevated temperatures (80-150°C) without concerns about overheating or decomposition [11]. Flow rates of 0.1 to 5.0 mL/min allow precise control over residence time and enable continuous product collection.

The integration of microwave assistance with flow chemistry provides synergistic benefits for sulfonium salt synthesis. Microwave irradiation enables rapid heating and enhanced reaction rates, while flow systems provide continuous processing capabilities and improved safety through reduced inventory of reactive intermediates [8].

Optimization Strategies for Enhanced Yields

Optimization strategies for (4-Methoxyphenyl)diphenylsulfonium triflate synthesis focus on systematic improvement of reaction conditions, catalyst selection, and process parameters to maximize product yields while minimizing side reactions and waste generation.

Temperature optimization plays a crucial role in achieving high yields. For perfluoroalkanesulfonic anhydride reactions, initial cooling to -78°C prevents premature reaction and side product formation, while controlled warming enables complete conversion [3]. Studies indicate that maintaining temperatures below 0°C during reagent addition followed by gradual warming to room temperature provides optimal results with yields exceeding 90 percent.

Solvent selection significantly impacts both reaction rates and yields. Dichloromethane proves optimal for most transformations due to its ability to solubilize both reactants and products while maintaining chemical inertness [3] [7]. Alternative solvents such as acetonitrile offer advantages for polar substrates and can enhance solubility of ionic products [7]. Systematic solvent screening reveals that aprotic solvents with moderate polarity provide the best balance of reactivity and selectivity.

Reagent stoichiometry requires careful optimization to maximize yields while minimizing waste. For Grignard-based syntheses, maintaining a slight excess of the organometallic reagent (1.1 to 1.5 equivalents) ensures complete consumption of the sulfoxide substrate while avoiding excessive side reactions . In perfluoroalkanesulfonic anhydride reactions, using 1.0 to 1.2 equivalents of the anhydride provides optimal results, with higher ratios leading to increased impurity formation [6].

Reaction time optimization involves balancing complete conversion with minimization of decomposition reactions. Microwave-assisted procedures typically require 5 to 30 minutes for completion, while traditional thermal methods may require several hours [8]. Real-time monitoring through spectroscopic techniques enables determination of optimal reaction endpoints and prevents overreaction.

Catalyst optimization proves particularly important for copper-catalyzed transformations. Copper(II) benzoate in 5 molar percent loading provides effective catalysis for iodonium salt reactions with sulfides [9]. Alternative copper sources such as copper(II) triflate demonstrate enhanced activity in certain reaction systems, though optimal loading levels require empirical determination for each substrate combination.

Workup optimization focuses on efficient product isolation while maintaining high purity. Sequential washing with saturated sodium bicarbonate solution removes acidic impurities, while water washes eliminate inorganic salts [3]. Drying over anhydrous magnesium sulfate for 24 hours ensures complete water removal, which proves critical for product stability and purity.

Green Chemistry Approaches

Green chemistry methodologies for synthesizing (4-Methoxyphenyl)diphenylsulfonium triflate emphasize environmental sustainability, reduced waste generation, and improved atom economy while maintaining high synthetic efficiency and product quality.

Microwave-assisted synthesis represents a primary green chemistry approach, providing significant reductions in reaction times and energy consumption compared to conventional heating methods [12] [13]. Representative procedures involve microwave irradiation at 100 to 150°C for 5 to 30 minutes, achieving yields of 75 to 95 percent [13]. The enhanced reaction rates result from efficient coupling of microwave energy with polar reaction intermediates, enabling rapid heating and improved mass transfer.

Microwave optimization studies reveal that appropriate choice of solvent and reaction vessels proves critical for achieving maximum efficiency [14]. Acetonitrile demonstrates superior microwave coupling compared to less polar solvents, while closed-vessel systems enable operation at elevated temperatures and pressures for enhanced reaction rates [15]. The ionic nature of sulfated products facilitates microwave coupling through ionic conduction mechanisms, providing additional rate enhancements.

Solvent-free methodologies eliminate organic solvent usage entirely, representing the ultimate green chemistry approach for sulfonium salt synthesis [16]. These reactions proceed under neat conditions at temperatures ranging from room temperature to 80°C, achieving yields of 60 to 85 percent [16]. Mechanochemical activation through ball milling enables solvent-free transformations at room temperature, providing yields of 65 to 88 percent without thermal input requirements [17].

Water-based reaction systems offer environmentally compatible alternatives to organic solvents while maintaining effective synthesis capabilities [18]. Aqueous media reactions typically operate at 60 to 100°C and provide yields of 70 to 90 percent [18]. The biodegradable nature of water eliminates disposal concerns while reducing environmental impact compared to organic solvent systems.

Ionic liquid media provide recyclable reaction environments that combine the benefits of organic solvents with improved environmental profiles [19]. These systems operate at 80 to 120°C and achieve yields of 80 to 92 percent while enabling multiple recycling cycles without significant performance degradation [19]. The reduced volatility of ionic liquids eliminates atmospheric emissions and enables operation under ambient pressure conditions.

Catalyst recycling strategies further enhance the environmental sustainability of sulfonium salt synthesis. Heterogeneous copper catalysts can be recovered through filtration and reused multiple times without significant activity loss [20]. Immobilized catalyst systems enable continuous operation in flow chemistry setups, reducing catalyst consumption and waste generation.

Atom economy optimization focuses on designing reactions that incorporate all starting materials into the final product, minimizing by-product formation [21]. The one-step perfluoroalkanesulfonic anhydride methodology demonstrates excellent atom economy, with theoretical incorporation of all reactant atoms into the desired sulfonium triflate product [6].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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